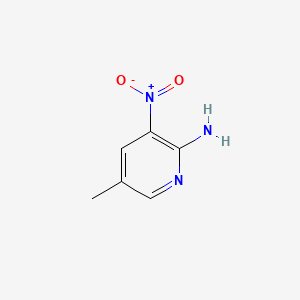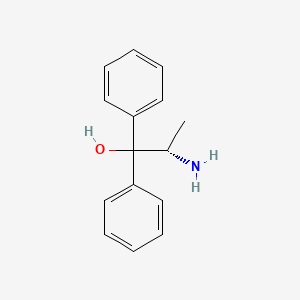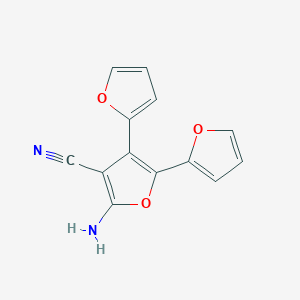
5-甲基-3-硝基吡啶-2-胺
描述
5-Methyl-3-nitropyridin-2-amine (5M3NPA) is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a five-membered ring with a methyl group at the 5-position and a nitro group at the 3-position. This compound has been used in various research fields, including organic chemistry, biochemistry and pharmacology. In
科学研究应用
形成和反应
5-甲基-3-硝基吡啶-2-胺展示了在各种研究背景下有用的独特化学性质。Rakhit、Georges和Bagli(1979年)探讨了它的反应性,指出在二甲基亚砜和吡啶等三级碱的存在下,它与酸氯化物的反应会导致意想不到的胺醛类化合物的形成。这些胺醛类化合物,如N,N′-双(3-硝基-2-吡啶基亚胺)亚甲烯,是通过Pummerer型重排形成的,这是有机化学中独特的反应途径 (Rakhit, Georges, & Bagli, 1979)。
荧光探针的开发
Singh、Thakur、Raj和Pandey(2020年)展示了5-甲基-3-硝基吡啶-2-胺在开发用于检测金属离子的荧光探针方面的实用性。他们使用基于2-氨基乙基吡啶的化合物合成了这种化学物质,这些化合物在与Fe3+和Hg2+离子相互作用时显示出增强的荧光。这种应用在环境和生物系统中特别有价值,用于检测和估计微量金属离子 (Singh, Thakur, Raj, & Pandey, 2020)。
环加成反应
Holt和Fiksdahl(2007年)研究了硝基吡啶异氰酸酯在1,3-偶极环加成反应中的反应性。他们发现像5-甲基-N-(5-硝基吡啶-2-基)吡啶-2-胺这样的化合物通过环加成、重排和脱羧过程以良好的产率形成。这项研究突显了5-甲基-3-硝基吡啶-2-胺在合成有机化学中的多功能性,特别是在形成复杂的含氮杂环化合物方面 (Holt & Fiksdahl, 2007)。
氧化胺化
Bakke和Svensen(2001年)探讨了3-硝基吡啶的氧化胺化,包括5-甲基-3-硝基吡啶-2-胺的衍生物。他们的工作展示了在取代对位于硝基基团的高区域选择性,导致形成具有潜在应用于药物发现和开发的各种衍生物 (Bakke & Svensen, 2001)。
安全和危害
作用机制
Target of Action
Nitropyridines, a class of compounds to which 5-methyl-3-nitropyridin-2-amine belongs, are known to interact with various biological targets .
Mode of Action
Nitropyridines are known to undergo reactions involving the migration of the nitro group from one position to another . This could potentially alter the compound’s interaction with its targets .
Biochemical Pathways
Nitropyridines are known to be involved in various chemical reactions, including the synthesis of other compounds .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored under inert gas .
Result of Action
It is known that reactions of nitropyridines can result in the formation of various other compounds .
Action Environment
It is known that the compound should be stored under inert gas, suggesting that exposure to oxygen and other environmental factors could potentially affect its stability .
生化分析
Biochemical Properties
5-Methyl-3-nitropyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nitrogen metabolism, such as nitroreductases. These enzymes catalyze the reduction of the nitro group to an amino group, which can further participate in various biochemical pathways . Additionally, 5-Methyl-3-nitropyridin-2-amine can interact with proteins that are involved in cellular signaling pathways, potentially influencing their activity and function.
Cellular Effects
The effects of 5-Methyl-3-nitropyridin-2-amine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, particularly those involving nitrogen metabolism and oxidative stress responses. The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 5-Methyl-3-nitropyridin-2-amine can impact cellular metabolism by altering the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux .
Molecular Mechanism
At the molecular level, 5-Methyl-3-nitropyridin-2-amine exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific enzymes, such as nitroreductases, leading to enzyme inhibition or activation. This binding can result in changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, 5-Methyl-3-nitropyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methyl-3-nitropyridin-2-amine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Methyl-3-nitropyridin-2-amine is relatively stable under controlled conditions, but it can undergo degradation over extended periods, leading to the formation of by-products that may have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Methyl-3-nitropyridin-2-amine vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 5-Methyl-3-nitropyridin-2-amine can exhibit toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on cellular function.
Metabolic Pathways
5-Methyl-3-nitropyridin-2-amine is involved in several metabolic pathways, primarily those related to nitrogen metabolism. The compound interacts with enzymes such as nitroreductases, which catalyze the reduction of the nitro group to an amino group. This reduction is a key step in the compound’s metabolic transformation and can influence the levels of various metabolites in the cell . Additionally, 5-Methyl-3-nitropyridin-2-amine can affect metabolic flux by modulating the activity of enzymes involved in other biochemical pathways.
Transport and Distribution
Within cells and tissues, 5-Methyl-3-nitropyridin-2-amine is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization within the cell. The distribution of 5-Methyl-3-nitropyridin-2-amine can influence its accumulation in specific cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 5-Methyl-3-nitropyridin-2-amine is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in biochemical pathways. Additionally, 5-Methyl-3-nitropyridin-2-amine can be targeted to specific organelles through post-translational modifications and targeting signals, ensuring its proper function within the cell .
属性
IUPAC Name |
5-methyl-3-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKGRSJMFDIRPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50323216 | |
| Record name | 5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7598-26-7 | |
| Record name | 7598-26-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-methyl-3-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50323216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-3-nitropyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Ethyl-2-mercapto-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269417.png)
![6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1269422.png)

![4-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B1269425.png)





